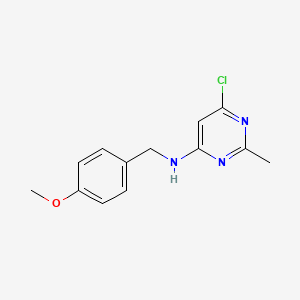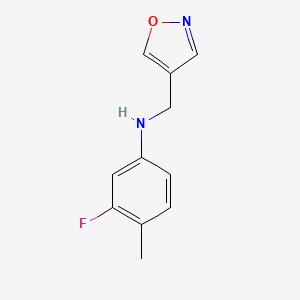![molecular formula C16H11ClO3S B1453671 Ácido 3-{[(2-clorofenil)sulfanil]metil}-1-benzofurano-2-carboxílico CAS No. 1039967-31-1](/img/structure/B1453671.png)
Ácido 3-{[(2-clorofenil)sulfanil]metil}-1-benzofurano-2-carboxílico
Descripción general
Descripción
3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C16H11ClO3S and its molecular weight is 318.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Aplicaciones antivirales y anticancerígenas
Los derivados de benzofurano, incluido el ácido 3-{[(2-clorofenil)sulfanil]metil}-1-benzofurano-2-carboxílico, se han identificado como poseedores de potentes actividades biológicas. Se han estudiado sus propiedades antivirales, particularmente contra el virus de la hepatitis C, lo que sugiere un potencial como agentes terapéuticos . Además, los compuestos de benzofurano se han explorado por sus actividades anticancerígenas, y algunos derivados muestran promesa como nuevos agentes anticancerígenos .
Agricultura: Desarrollo de pesticidas
En el sector agrícola, los derivados de benzofurano se están investigando para su uso en el desarrollo de pesticidas. Sus fuertes actividades biológicas, como las propiedades antibacterianas y antifúngicas, los convierten en candidatos adecuados para proteger los cultivos de diversos patógenos .
Ciencia de materiales: Síntesis orgánica
La complejidad estructural y la reactividad del compuesto lo hacen valioso en la ciencia de los materiales, particularmente en la síntesis orgánica. Puede servir como precursor para sintetizar varios derivados de benzofurano, que son integrales en la creación de nuevos materiales con propiedades específicas .
Ciencia ambiental: Degradación de contaminantes
La investigación en ciencia ambiental ha explorado el uso de derivados de benzofurano para la degradación de contaminantes. Su estructura química permite la descomposición de sustancias nocivas, ayudando en los esfuerzos de remediación ambiental .
Bioquímica: Inhibición de enzimas
En bioquímica, el ácido 3-{[(2-clorofenil)sulfanil]metil}-1-benzofurano-2-carboxílico se estudia por su papel en la inhibición de enzimas. Al interactuar con enzimas específicas, puede regular las vías biológicas, lo cual es crucial para comprender los mecanismos de la enfermedad y desarrollar tratamientos .
Farmacología: Diseño y descubrimiento de fármacos
Las aplicaciones farmacológicas de este compuesto son vastas. Se utiliza en el diseño y descubrimiento de fármacos debido a su capacidad para modular los objetivos biológicos. Su papel en el desarrollo de nuevos fármacos, especialmente para el tratamiento de enfermedades crónicas, es de gran interés .
Análisis Bioquímico
Biochemical Properties
3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . Additionally, this compound may interact with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid may affect the expression of genes involved in apoptosis and cell cycle regulation, leading to altered cellular functions and potentially inhibiting cancer cell growth.
Molecular Mechanism
At the molecular level, 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as DNA and proteins. This compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes . Additionally, it may act as an enzyme inhibitor, blocking the activity of enzymes critical for cell survival and proliferation. Changes in gene expression induced by 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid further contribute to its molecular effects, leading to altered cellular functions and potential therapeutic benefits.
Temporal Effects in Laboratory Settings
The temporal effects of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products may form over time, potentially influencing its efficacy and safety. Long-term studies in vitro and in vivo have indicated that 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has demonstrated therapeutic benefits, such as anti-tumor and anti-inflammatory effects . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of active or inactive metabolites. These metabolic pathways can affect the compound’s bioavailability, efficacy, and safety, making it essential to understand its metabolic profile for therapeutic applications.
Transport and Distribution
The transport and distribution of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, it may bind to intracellular proteins or accumulate in specific organelles, influencing its localization and activity. The distribution of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and apoptosis pathways. Understanding the subcellular localization of 3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3S/c17-12-6-2-4-8-14(12)21-9-11-10-5-1-3-7-13(10)20-15(11)16(18)19/h1-8H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHFZRZVWZCQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Oxan-4-yloxy)methyl]aniline](/img/structure/B1453590.png)

![1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1453596.png)

![N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1453599.png)



![N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1453604.png)




